molecular formula C24H30O8 B1671535 Epiyangambin CAS No. 24192-64-1

Epiyangambin

Cat. No. B1671535
CAS RN: 24192-64-1
M. Wt: 446.5 g/mol
InChI Key: HRLFUIXSXUASEX-WWLNLUSPSA-N
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Description

Epiyangambin is a competitive antagonist of the platelet-activating factor receptor (PAF). It inhibits PAF-induced platelet aggregation in a dose-dependent manner . It also inhibits the growth of human colon cancer cells (SW480 cells) . Epiyangambin is a phytotoxic lignan, showing inhibition of seed germination of Agrostis stolonifera cv. penncross (Poaceae) and inhibition of development of Lactuca sativa L. (Asteraceae) seedlings .


Molecular Structure Analysis

Epiyangambin has a molecular weight of 446.49 and a formula of C24H30O8 . Its structure is classified as Phenylpropanoids Lignans .


Physical And Chemical Properties Analysis

Epiyangambin has a molecular weight of 446.49 and a formula of C24H30O8 . It is a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Specific Scientific Field

This research falls under the field of Medical Microbiology and Immunology .

Summary of the Application

Epiyangambin, a lignan found in Ocotea fasciculata, has been studied for its leishmanicidal and immunomodulatory effects. The research focused on in vitro models of infection by Leishmania amazonensis or Leishmania braziliensis, both etiological agents of Cutaneous Leishmaniasis in Brazil .

Methods of Application or Experimental Procedures

Bone marrow-derived mouse macrophages were infected with L. amazonensis or L. braziliensis and then treated for 48 hours at varying concentrations of epiyangambin .

Antagonist of Platelet-Activating Factor (PAF)

Specific Scientific Field

This research is in the field of Pharmacology and Toxicology .

Summary of the Application

Rollinia mucosa produces furofuranic lignans (magnolin, epiyangambin, yangambin) that are antagonists of platelet-activating factor (PAF). The biosynthetic capacity and the potential for the accumulation of furofuranic lignans, including epieudesmin, of the plants cultured both in vivo and in vitro conditions were evaluated .

Methods of Application or Experimental Procedures

The production and the pattern of lignans accumulated were dependent on the origin of the plant material and the plant organ. The major accumulation of lignans was observed in leaves .

Results or Outcomes

In the mature leaves of in vivo grown seedlings magnolin and yangambin predominated, in contrast to leaves from in vitro propagated plants that presented epiyangambin as the major lignan .

Anti-Diabetic, Anti-Inflammatory, and Analgesic Activity

Specific Scientific Field

This research is in the field of Pharmacology and Toxicology .

Summary of the Application

Epiyangambin, found in Tinospora cordifolia extract, has been studied for its potential therapeutic effects against diabetes, inflammation, and pain .

Methods of Application or Experimental Procedures

The extraction of nonpolar compounds was carried out using chloroform as solvent. The active constituent of the extract was subjected to phytochemical and Gas Chromatography–Mass Spectrometry (GC–MS) analyses. Docking studies against multiple targeted proteins confirmed the anti-diabetic, anti-inflammatory, and analgesic properties of T. cordifolia extract .

Results or Outcomes

The highest concentration was found to be 16.58% for epiyangambin. The reported compound inhibits GLUT1 and COX2 with 9.25 and 8.34 kcal/mol binding scores. The optimized TCP4 exhibited 454.2 ± 8.1 nm of vesicle size, –43.1 ± 7.5 mV of zeta potential, and 0.33 of polydispersity index (PDI). The phytosomes exhibited a spherical shape confirmed by TEM analysis. The formulation TCP4 showed a significantly higher release (94.7% ± 1.7%) than pure extract. TCP4 exhibited potent therapeutic potential for anti-diabetic, anti-inflammatory, and analgesic activity .

Cytotoxic Aspects Focusing on In Vivo Safety

Specific Scientific Field

This research is in the field of Pharmacology and Toxicology .

Summary of the Application

Epiyangambin, along with Yangambin, has been studied for its cytotoxic aspects focusing on in vivo safety .

Methods of Application or Experimental Procedures

The study involved a new purification method from Ocotea fasciculata .

Results or Outcomes

The results of this study are not detailed in the search results. For more information, you may want to refer to the original research article .

Future Directions

While there are some studies on the effects of Epiyangambin, more research is needed to fully understand its potential therapeutic uses. For instance, its leishmanicidal and immunomodulatory effects could be further investigated . Additionally, its potential anti-diabetic, anti-inflammatory, and analgesic properties could be explored .

properties

IUPAC Name

(3R,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLFUIXSXUASEX-WWLNLUSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401035064
Record name Epiyangambin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401035064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epiyangambin

CAS RN

24192-64-1
Record name Epiyangambin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024192641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epiyangambin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401035064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
HC Castro-Faria-Neto, MA Martins, PM Silva… - Journal of lipid …, 1993 - europepmc.org
The ability of a furofuran lignan, epiyangambin, to inhibit PAF-induced rabbit platelet aggregation in vitro and thrombocytopenia in rats was investigated. Epiyangambin dose-…
Number of citations: 18 europepmc.org
DS Kumar, K Deivasigamani… - Pharmacognosy …, 2023 - journals.sagepub.com
Background To enhance the therapeutic potential of Tinospora cordifolia phytosomes, a chloroform extract was prepared. Objectives The goal of this study was to create and test the …
Number of citations: 2 journals.sagepub.com
L Morais, RN Almeida, EVL Da-Cunha… - Pharmaceutical …, 1999 - Taylor & Francis
… from epiyangambin from Ocotea duckei are in accordance with the literature. However, the 1H NMR data of epiyangambin … of all the protons of epiyangambin, correcting the previous …
Number of citations: 21 www.tandfonline.com
SF Lua Figueiredo, VR Campos Viana… - Revista Cubana de …, 2003 - scielo.sld.cu
… Hence, in seedlings magnolin and yangambin were predominant in the leaves, while epiyangambin was only found in very small quantities in hypocotyls. In contrast, epiyangambin was …
Number of citations: 1 scielo.sld.cu
SFL Figueiredo, VRC Viana, C Simões… - Rev Cubana Plant …, 2003 - researchgate.net
… the leaves, while epiyangambin was only found in very small quantities in hypocotyls. In contrast, epiyangambin was the unique lignan produced by leaves excised from in vitro …
Number of citations: 4 www.researchgate.net
AM Rimando, FE Dayan, JR Mikell, RM Moraes - Natural toxins, 1999 - Wiley Online Library
… -directed fractionation of the leaf extract of Leucophyllum frutescens using a 24-well plate phytotoxicity microassay led to the isolation of tetrahydrofurofuran lignans epiyangambin (1), …
Number of citations: 45 onlinelibrary.wiley.com
CB Bernard, JT Arnason, BJR Philogene, J Lam… - Phytochemistry, 1989 - Elsevier
… furan ring, in epiyangambin, which is important in the inhibition of other enzymes such as CAMP phosphodiesterase by the biepoxyfuran lignan pinoresinol [4], does not appear to be …
Number of citations: 75 www.sciencedirect.com
SS Moni, M Hadi Sultan, HA Makeen… - Natural Product …, 2021 - Taylor & Francis
The present study aimed to explore the biocomponents of Murraya koenigii leaves through hot continuous percolation method using methanol as solvent. The spectral analysis by GC-…
Number of citations: 6 www.tandfonline.com
JM Barbosa-Filho, MRW Vargas, IG Silva… - ANAIS-ACADEMIA …, 1999 - researchgate.net
… Likewise, the structures of the others lignoids, epiyangambin (2), 4’-Odemethylepiyangambin (3), sesartemin (4), episesartemin (5), 4’’-O-demethylepimagnolin A (6) and syringaresinol (…
Number of citations: 26 www.researchgate.net
JQ Gu, EJ Park, S Totura, S Riswan… - Journal of natural …, 2002 - ACS Publications
Activity-guided fractionation of an ethyl acetate extract of the twigs of Hernandia ovigera, using a soft agar assay with JB6 murine epidermal cells, led to the isolation of two new naturally …
Number of citations: 39 pubs.acs.org

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